Of 4949-III
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107140-32-9 |
|---|---|
Molecular Formula |
C23H26N4O7 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(9S,12S,15S)-9-amino-12-(2-amino-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid |
InChI |
InChI=1S/C23H26N4O7/c1-33-18-7-4-13-8-15(24)21(29)26-16(11-20(25)28)22(30)27-17(23(31)32)9-12-2-5-14(6-3-12)34-19(18)10-13/h2-7,10,15-17H,8-9,11,24H2,1H3,(H2,25,28)(H,26,29)(H,27,30)(H,31,32)/t15-,16-,17-/m0/s1 |
InChI Key |
GDRXSYCFWCIGRB-ULQDDVLXSA-N |
SMILES |
COC1=C2C=C(CC(C(=O)NC(C(=O)NC(CC3=CC=C(O2)C=C3)C(=O)O)CC(=O)N)N)C=C1 |
Isomeric SMILES |
COC1=C2C=C(C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC3=CC=C(O2)C=C3)C(=O)O)CC(=O)N)N)C=C1 |
Canonical SMILES |
COC1=C2C=C(CC(C(=O)NC(C(=O)NC(CC3=CC=C(O2)C=C3)C(=O)O)CC(=O)N)N)C=C1 |
Other CAS No. |
107140-32-9 |
Synonyms |
OF 4949-III OF-4949III |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Of4949 Iii and Its Analogues
Pioneering Total Synthesis Approaches to the Cyclic Tripeptide Core
The construction of the 14-membered macrocyclic core of OF4949-III, containing the isodityrosine unit, has been a central focus of synthetic efforts. Several pioneering approaches have been developed, each employing a distinct strategy for the crucial macrocyclization and diaryl ether bond formation steps.
Application of Negishi Cross-Coupling Reactions in Macrocyclization
The Negishi cross-coupling reaction has proven to be a powerful tool for the macrocyclization step in the synthesis of OF4949-III. This palladium-catalyzed reaction forms a carbon-carbon bond between an organozinc compound and an organic halide. In the context of OF4949-III synthesis, this methodology has been applied to forge the macrocyclic ring, demonstrating its tolerance for complex and highly functionalized substrates.
One reported synthesis of OF4949-III utilizes an intermolecular Negishi cross-coupling as a key step. The routes employing this method are noted for being among the shortest and showcasing the high functional group tolerance of the carbon-zinc bond with peptide derivatives nih.govnih.gov. The synthesis often involves the preparation of a highly functionalized tripeptidic organozinc reagent which then participates in the key coupling reaction nih.gov. This approach underscores the utility of the Negishi reaction in constructing sterically hindered biaryl linkages within a macrocyclic framework.
Table 1: Key Features of Negishi Cross-Coupling in OF4949-III Synthesis
| Feature | Description | Reference |
| Reaction Type | Intermolecular and Intramolecular Palladium-Catalyzed Cross-Coupling | nih.govnih.gov |
| Key Reagents | Tripeptidic organozinc reagent, Aryl iodide | nih.gov |
| Advantages | High functional group tolerance, Short synthetic route | nih.govnih.gov |
| Common Intermediate | O-aryltyrosine derivative | nih.gov |
Utilization of Arene-Ruthenium Chemistry for Diaryl Ether Linkage Formation
The formation of the diaryl ether linkage is a critical challenge in the synthesis of OF4949-III. Arene-ruthenium chemistry has emerged as a highly effective method to construct this bond with high yield and stereocontrol. This approach involves the activation of a chloroarene by complexation with a cyclopentadienyl ruthenium cation, rendering it susceptible to nucleophilic aromatic substitution by a phenoxide.
A convergent formal total synthesis of OF4949-III has been described where arene-ruthenium chemistry was employed for the construction of the diaryl ether linkage acs.orguni-kiel.de. The attachment of chloroarene derivatives to the cyclopentadienyl ruthenium complex occurs under mild conditions, which is crucial for preventing racemization of the chiral amino acid components acs.org. This method has been successfully applied in the synthesis of other complex natural products containing diaryl ether linkages, demonstrating its robustness and versatility acs.org.
Table 2: Arene-Ruthenium Approach for Diaryl Ether Synthesis
| Step | Description | Key Features | Reference |
| Complexation | A chloroarene-containing amino acid derivative is complexed with a cyclopentadienyl ruthenium cation. | Mild conditions, compatible with amino acid functionalities. | acs.org |
| Nucleophilic Substitution | The ruthenium-activated chloroarene reacts with a phenoxide to form the diaryl ether bond. | High yield, prevents racemization. | acs.org |
| Decomplexation | The ruthenium moiety is removed to yield the diaryl ether product. | acs.org |
Intramolecular Horner-Wadsworth-Emmons Olefination as a Key Cyclization Strategy
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of carbon-carbon double bonds with high stereoselectivity. While direct application to the final macrocyclization of the OF4949-III peptide core is not extensively detailed in readily available literature, its use in forming macrocyclic alkenes makes it a highly relevant and potent strategy for similar cyclic peptide systems. The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.
In the context of macrocyclization, an intramolecular HWE reaction can be employed to form a cyclic alkene. This strategy offers excellent control over the geometry of the newly formed double bond, typically favoring the (E)-isomer. For the synthesis of a macrocycle like OF4949-III, this would involve a linear precursor containing a phosphonate ester at one terminus and an aldehyde at the other. The high-dilution conditions typically used for macrocyclization favor the intramolecular reaction over intermolecular polymerization. The Z-selective intramolecular HWE reaction has been successfully used to synthesize 13- to 18-membered cyclic alkenes, demonstrating its utility in forming medium to large rings researchgate.net.
Development of Convergent and Stereoselective Synthetic Pathways
Stereoselectivity is paramount in the synthesis of natural products, and the multiple chiral centers in OF4949-III demand precise control throughout the synthetic sequence. Stereoselective methods are employed for the synthesis of the non-standard amino acid precursors, ensuring the correct absolute and relative stereochemistry is established early in the synthesis and maintained through to the final product.
Design and Chemical Synthesis of Novel OF4949-III Derivatives and Analogues
The potent biological activity of OF4949-III has inspired the design and synthesis of novel derivatives and analogues to explore structure-activity relationships (SAR) and develop new therapeutic agents. These modifications often target specific regions of the molecule, such as the amino acid side chains or the macrocyclic backbone.
Synthetic efforts in this area focus on creating analogues with altered properties, such as improved metabolic stability, enhanced potency, or modified selectivity. This can involve the incorporation of non-proteinogenic amino acids, alteration of the diaryl ether linkage, or modification of the peptide backbone. The synthetic methodologies developed for the total synthesis of OF4949-III provide a robust platform for the creation of these novel analogues.
Challenges and Innovations in Complex Peptide Synthesis Relevant to OF4949-III
The synthesis of complex cyclic peptides like OF4949-III is fraught with challenges that necessitate innovative solutions. These challenges include:
Macrocyclization: The formation of the large ring is often a low-yielding step due to competing intermolecular oligomerization reactions. High-dilution techniques are essential to favor the desired intramolecular cyclization. The conformational preferences of the linear precursor also play a crucial role in the efficiency of the macrocyclization.
Diaryl Ether Bond Formation: The construction of the diaryl ether linkage, particularly in a sterically hindered environment and without racemization of adjacent stereocenters, is a significant hurdle.
Racemization: The chiral integrity of the amino acid residues must be maintained throughout the synthesis, especially during peptide coupling and macrocyclization steps, which can often be performed under harsh conditions.
Purification: The purification of cyclic peptides can be challenging due to their often-poor solubility and tendency to aggregate. Specialized chromatographic techniques are often required.
Innovations in peptide synthesis, such as the development of novel coupling reagents, advanced purification methods, and new catalytic systems for bond formation, are continuously being applied to overcome these challenges and improve the efficiency and practicality of synthesizing complex cyclic peptides like OF4949-III.
Molecular and Cellular Mechanisms of Action of Of4949 Iii
Enzymatic Target Identification and Characterization: Aminopeptidase (B13392206) Inhibition
OF4949-III belongs to a class of compounds identified as new inhibitors of aminopeptidase B jst.go.jpnih.govnih.gov. Aminopeptidases are a group of enzymes, primarily zinc-dependent, that play a role in protein digestion by removing N-terminal amino acids from peptides proteopedia.org. Aminopeptidase B (APB) specifically hydrolyzes peptides by cleaving basic amino acids from the N-terminus scbt.com. Research has indicated that OF4949-I and II, which are related to OF4949-III, inhibit aminopeptidase B in a competitive manner nih.gov. The Ki value for both OF4949-I and II against L-arginine-beta-naphthylamide was reported as 8 x 10-9 M nih.gov.
Specificity for Aminopeptidase B and Related Enzymes
Studies have shown that OF4949-I and II exhibit strong inhibitory effects not only on aminopeptidase B but also on leucine (B10760876) aminopeptidase and enkephalin-degrading aminopeptidase nih.gov. OF4949-I also demonstrated inhibition of enkephalinase B nih.gov. The structural analysis of OF4949-I, II, III, and IV revealed them to be cyclic peptides containing a diphenyl ether chromophore nih.gov. The structural differences between OF4949-I and II, and between III and IV, were attributed to variations in the diphenyl ether moiety, specifically methylation of the phenolic hydroxyl group in I and III compared to II and IV nih.gov. OF4949-III and IV differ from I and II by containing L-asparagine instead of beta-hydroxy-L-asparagine nih.gov. These structural distinctions likely contribute to their specific interactions with different aminopeptidases.
Investigation of Binding Modes and Enzyme Kinetics
The inhibition of aminopeptidase B by OF4949-I and II was characterized as competitive nih.gov. Competitive inhibition occurs when an inhibitor binds to the enzyme's active site, directly competing with the substrate longdom.org. This type of inhibition can typically be overcome by increasing substrate concentration longdom.org. While specific details on the binding modes and detailed enzyme kinetics for OF4949-III are not extensively detailed in the provided search results, the general understanding of competitive inhibition is applicable. Other aminopeptidase B inhibitors, such as Arphamenine B and Bestatin hydrochloride, also exhibit specific binding affinities and unique interaction kinetics with the enzyme's catalytic site, influencing substrate specificity and turnover rates scbt.com.
Impact on Fundamental Cellular Processes in Preclinical In Vitro Models
Regulation of Cell Proliferation and Viability
While direct data on OF4949-III's impact on cell proliferation and viability in specific preclinical in vitro models are not explicitly detailed in the provided snippets, related cyclic peptides have been evaluated for their cytotoxic effects. For instance, compounds 1, 2, and 3, which are cyclic tripeptides, showed varying effects on cell viability across different cancer cell lines nih.govmdpi.com. Compound 1 decreased HepG2 cell viability to 78.5 ± 3.2% at 100 μM, while compound 2 reduced HeLa and A549 cell viabilities to 82.9 ± 2.1% and 73.5 ± 3.0%, respectively, at unspecified concentrations nih.govmdpi.com. Compound 3 did not affect the viability of any tested cell lines nih.govmdpi.com. These findings suggest that structural variations within cyclic peptide families can lead to differential effects on cell viability.
Modulation of Cellular Migration and Invasionpsu.edu
Based on the available scientific literature, the specific mechanisms by which OF4949-III modulates cellular migration and invasion have not been detailed in the provided search results. Therefore, no content can be generated for this subsection based on the current information.
Elucidation of Molecular Interactions and Target Engagementjst.go.jp
OF4949-III has been identified as a cyclic peptide inhibitor of aminopeptidase B nih.gov. Its structure is characterized by a diphenyl ether chromophore nih.gov. While its target enzyme has been identified, the specific molecular interactions governing its engagement with aminopeptidase B, including detailed binding site information, kinetics, or downstream cellular effects resulting from this inhibition, are not elaborated upon in the provided search results. Consequently, detailed research findings or data tables illustrating these molecular interactions cannot be generated from the available information.
Preclinical Pharmacological and Biological Investigations of Of4949 Iii in Non Human Systems
In Vitro Pharmacological Profiling and Functional Assays
OF4949-III has been characterized through a range of in vitro assays to determine its pharmacological profile and functional capabilities. These investigations provide foundational data on how the compound interacts with biological systems at a molecular level.
Assessment in Various Cell-Based Disease Models (e.g., cancer cell lines)
Research has explored the effects of OF4949-III in various cell-based disease models. Notably, OF4949-III and related compounds have been investigated for their inhibitory effects on aminopeptidase (B13392206) B, an enzyme relevant in certain disease contexts, including cancer jst.go.jpnih.gov. Studies utilizing Ehrlich ascites carcinoma cells, a model for cancer, identified OF4949-III as an inhibitor of aminopeptidase B, with a concentration required for 50% inhibition (IC50) of 3.4 μg/mL jst.go.jpnih.gov. This suggests a potential role in modulating cellular processes influenced by this enzyme. While specific details on its efficacy across a broad spectrum of cancer cell lines are not extensively detailed in the provided search results, its identification as an aminopeptidase B inhibitor points to its potential impact in cellular environments where this enzyme is active.
Evaluation of Modulatory Effects on Biochemical and Metabolic Pathways
OF4949-III's impact on biochemical and metabolic pathways has been examined, particularly concerning its enzymatic inhibitory properties. As an inhibitor of aminopeptidase B, OF4949-III directly modulates the activity of this enzyme jst.go.jpnih.gov. Aminopeptidases are involved in various cellular functions, including protein metabolism and signaling, and their inhibition can have downstream effects on cellular pathways. For instance, OF4949-I and II, closely related to OF4949-III, also inhibited leucine (B10760876) aminopeptidase and enkephalin-degrading aminopeptidase, indicating a broader impact on peptidases and their associated metabolic roles researchgate.net. The specific modulation of metabolic pathways beyond aminopeptidase inhibition by OF4949-III requires further detailed investigation, but its classification as a cyclic peptide suggests potential interactions with various biological targets.
Ex Vivo and In Vivo Application in Animal Models for Mechanistic Studies
While the direct in vivo application of OF4949-III for mechanistic studies is not extensively detailed, related compounds have shown biological effects in animal models, providing context for potential in vivo investigations. OF4949-I, a congener of OF4949-III, demonstrated immunomodulatory effects in mice, augmenting the cytostatic activity of peritoneal macrophages and natural killer (NK) cell activity nih.gov. It also protected against pulmonary metastases of Lewis lung carcinoma and inhibited the growth of solid IMC carcinoma nih.gov. These findings suggest that OF4949-III, or related structures, could be utilized in animal models to explore mechanisms of immune modulation and anti-cancer activity.
Utilization in Genetically Engineered and Disease-Specific Animal Models
The provided literature does not specifically detail the use of OF4949-III in genetically engineered or disease-specific animal models. However, the observed effects of OF4949-I on tumor growth and immune response in mice nih.gov indicate that OF4949-III could potentially be investigated in models of cancer or immune-related disorders. Such studies would aim to elucidate the compound's mechanism of action in vivo and its effects on disease progression.
Pharmacodynamic Biomarker Identification in Preclinical Systems
Identifying pharmacodynamic (PD) biomarkers is crucial for understanding a drug's effect on its target and biological system. While specific PD biomarkers for OF4949-III are not explicitly listed, its role as an aminopeptidase B inhibitor suggests that monitoring aminopeptidase B activity or downstream signaling molecules affected by this enzyme could serve as PD markers in preclinical systems. General principles of PD biomarker identification involve measuring target engagement and biological effects in preclinical models to establish a link between drug exposure and pharmacological response cancer.govcatapult.org.ukcrownbio.com.
Comparative Analysis with Structurally Related Biologically Active Peptides
OF4949-III belongs to a class of cyclic peptides, and comparative analyses with related compounds have been conducted to understand structure-activity relationships (SAR). OF4949-III differs from OF4949-I and II in that it contains L-asparagine instead of β-hydroxy-L-asparagine researchgate.netnih.gov. Furthermore, OF4949-I and III differ from OF4949-II and IV, respectively, by having a methylated phenolic hydroxyl group in the diphenyl ether moiety researchgate.netnih.gov. These structural variations are significant in determining biological activity. For instance, OF4949-I and II were found to be potent inhibitors of aminopeptidase B, with IC50 values of 0.0054 and 0.0048 μg/mL, respectively, while OF4949-III and IV showed weaker inhibition at 3.4 and 1.7 μg/mL jst.go.jpnih.gov. This highlights how subtle structural changes, such as the presence of β-hydroxy-L-asparagine versus L-asparagine, can significantly impact inhibitory potency. The synthesis of OF4949-III and related peptides, such as K-13, has been achieved using Negishi cross-coupling reactions, demonstrating the utility of these methods for creating complex peptide structures and exploring SAR acs.orgrsc.orgucd.iersc.org.
Structure Activity Relationship Sar Studies and Rational Analogue Design for Of4949 Iii
Identification of Essential Pharmacophoric Elements for Biological Activityescholarship.org
Understanding the core structural features of OF4949-III that are critical for its biological interaction is paramount for designing improved analogues. Pharmacophore modeling, a key technique in drug discovery, seeks to identify these essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups—and their spatial arrangement necessary for binding to a biological target slideshare.netmdpi.com. While specific details on the pharmacophore of OF4949-III are not extensively detailed in the provided search snippets, the general principles of pharmacophore elucidation involve analyzing a set of active compounds to pinpoint commonalities in their chemical properties and three-dimensional orientations slideshare.netresearchgate.net. These identified pharmacophoric elements serve as a blueprint for designing new molecules with enhanced or modified biological activities. The research on OF4949-III, a cyclic peptide, likely involves identifying key amino acid residues or structural motifs within the peptide backbone and side chains that contribute to its inhibitory function against aminopeptidase (B13392206) B nih.govjst.go.jpuni-regensburg.de.
Rational Design Principles for OF4949-III Analogues with Modified Potency or Selectivityyale.edumdpi.com
Rational analogue design for OF4949-III focuses on systematically modifying its structure to achieve desired changes in potency (e.g., lower IC50 values) or selectivity (e.g., reduced activity against off-target enzymes). This process is iterative, guided by SAR data. For instance, if a specific functional group is identified as crucial for binding, analogues might be synthesized where this group is altered, replaced, or its position is modified parazapharma.comoncodesign-services.com. The development of OF4949-III analogues would likely involve exploring variations in its cyclic peptide structure, including modifications to the amino acid residues, the macrocyclic linkage, or the diphenyl ether moiety, which differentiates it from related compounds like K-13 nih.govresearchgate.net. The goal is to create compounds that maintain or improve inhibitory activity while potentially reducing undesirable effects or enhancing specificity for the target enzyme.
Influence of Stereochemistry and Conformational Dynamics on Biological Interactionsparazapharma.com
Stereochemistry plays a critical role in the biological activity of many compounds, including peptides. The spatial arrangement of atoms in OF4949-III, particularly the configurations of its chiral centers (amino acid residues), can significantly impact its binding affinity and biological efficacy nih.govbiorxiv.org. Different stereoisomers of a compound can exhibit vastly different pharmacological profiles. Conformational dynamics—the study of how a molecule moves and adopts different shapes—is also crucial. OF4949-III, as a cyclic peptide, possesses a defined but flexible three-dimensional structure. Understanding how this molecule flexes and adopts specific conformations that favor interaction with its biological target is key to optimizing its activity. Studies might involve analyzing the preferred conformations of OF4949-III and its analogues through techniques like molecular dynamics simulations or NMR spectroscopy to correlate specific conformational states with biological outcomes embl.orgresearchgate.net. The synthesis and evaluation of stereoisomers of OF4949-III or related cyclic peptides would provide direct evidence for the impact of stereochemistry on biological interactions.
Computational Chemistry and Molecular Modeling Approaches in SAR Explorationoncodesign-services.com
Computational chemistry and molecular modeling are indispensable tools in modern SAR exploration for compounds like OF4949-III. These methods enable researchers to predict molecular properties, simulate interactions, and guide experimental efforts oncodesign-services.comembl.org21stcenturycardiology.comnih.govdrughunter.comspirochem.com. Techniques such as molecular docking can predict how OF4949-III and its analogues might bind to their target protein, identifying key interaction points and potential binding modes researchgate.netnih.gov. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating structural descriptors with observed biological activity, allowing for the prediction of the activity of novel, unsynthesized compounds 21stcenturycardiology.commdpi.com. Molecular dynamics simulations can provide insights into the dynamic behavior of OF4949-III within its binding site, revealing how conformational changes affect binding embl.orgresearchgate.netnih.gov. These computational approaches accelerate the SAR process by prioritizing the synthesis of the most promising analogues, thereby reducing the time and cost associated with drug discovery.
Advanced Analytical and Biophysical Characterization Methodologies in Of4949 Iii Research
Spectroscopic Techniques for Comprehensive Structural Elucidation and Confirmation
Spectroscopic methods are fundamental for determining the precise molecular architecture of OF 4949-III, confirming the presence of specific functional groups, and understanding its electronic properties.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of this compound, providing a direct measure of its mass-to-charge ratio. Techniques such as secondary ion mass spectrometry (SIMS) have been employed for molecular formula determination nih.gov. Analysis of fragmentation patterns, often obtained through tandem mass spectrometry (MS/MS), can further elucidate the structure by breaking down the molecule into characteristic fragments, thereby revealing the sequence of amino acids and the nature of the cyclic peptide linkages. While precise mass-to-charge ratios and fragmentation pathways for this compound are not elaborated in the available texts, MS is a cornerstone in confirming the identity and purity of the compound scribd.comnih.gov.
Vibrational and Electronic Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the presence of specific functional groups within this compound, such as amide bonds, hydroxyl groups, and ether linkages. Electronic spectroscopy, particularly UV-Visible (UV-Vis) spectroscopy, is employed to characterize chromophores within the molecule. This compound possesses a diphenyl ether moiety, which acts as a chromophore, exhibiting characteristic absorption in the UV region, with absorption maxima reported around 279-284 nm scribd.com. This spectral information aids in confirming the presence of this structural feature and can be used for quantitative analysis.
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for isolating this compound from complex biological matrices, such as fungal culture broths, and for assessing its purity. Techniques like High-Performance Liquid Chromatography (HPLC) are routinely used to separate, identify, and quantify compounds. While specific HPLC conditions or retention times for this compound are not detailed in the provided literature, its isolation from Penicillium rugulosum implies the use of chromatographic separation techniques nih.govjst.go.jp. Preparative Reversed-Phase HPLC is a common method for purifying cyclic peptides and related compounds, ensuring the high purity required for subsequent structural and biological studies scribd.com.
Biophysical Methods for Investigating Protein-Ligand Interactions
This compound is recognized for its inhibitory activity against aminopeptidase (B13392206) B scribd.comnih.govjst.go.jp. Biophysical methods are employed to quantify this interaction and understand the mechanism of inhibition. The potency of this compound as an aminopeptidase inhibitor has been quantified using bioassays, with reported concentrations required for 50% inhibition (IC50) against aminopeptidase from Ehrlich ascites carcinoma cells.
Table 1: Inhibitory Potency of OF 4949 Compounds Against Aminopeptidase
| Compound | IC50 (μg/ml) |
| OF 4949-I | 0.0054 |
| OF 4949-II | 0.0048 |
| This compound | 3.4 |
| OF 4949-IV | 1.7 |
Data compiled from nih.govjst.go.jp.
The IC50 value for this compound (3.4 μg/ml) indicates its level of inhibitory activity. These quantitative measures are crucial for characterizing the strength of the protein-ligand interaction. Further biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could be employed to determine binding kinetics, thermodynamics, and the precise mode of interaction between this compound and aminopeptidase B, although specific results from such experiments are not detailed in the provided snippets.
Bioanalytical Assays for Quantification in Research Matrices
Bioanalytical assays are essential for detecting and quantifying this compound in biological samples, which is critical for pharmacokinetic studies, drug metabolism investigations, and efficacy assessments in research settings. While the provided literature focuses heavily on structural elucidation and initial biological activity, the determination of IC50 values implies the use of bioassays capable of measuring enzyme inhibition. Development of specific bioanalytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), would be necessary for accurate and sensitive quantification of this compound in complex biological matrices like plasma or tissue homogenates. Such assays would ensure reliable data for understanding the compound's behavior in biological systems.
Future Research Trajectories and Translational Implications of Of4949 Iii
Emerging Synthetic Strategies for Complex Macrocyclic Peptides
The synthesis of complex macrocyclic peptides like OF4949-III presents significant chemical challenges. scripps.edu However, recent advancements in synthetic methodologies are paving the way for more efficient and versatile production of these molecules and their analogs. Future research will likely focus on overcoming existing synthetic hurdles and expanding the chemical diversity of OF4949-III-related compounds.
Key emerging strategies include:
Solid-Phase Peptide Synthesis (SPPS) Advancements: Modern SPPS techniques, utilizing novel resins, linkers, and coupling reagents, facilitate the assembly of the linear peptide precursors required for cyclization. frontiersin.orgdiva-portal.org Automation and microwave-assisted synthesis can accelerate this process, enabling the rapid generation of peptide libraries. diva-portal.org
Innovative Macrocyclization Techniques: The crucial ring-closing step is a major focus of synthetic innovation. While traditional methods rely on forming an amide bond in solution, newer strategies offer improved efficiency and control. These include enzyme-mediated ligation and S-to-N acyl transfer methods, which can proceed under milder conditions and reduce side reactions. frontiersin.orgnih.gov
Orthogonal Protecting Group Strategies: The synthesis of peptides with complex side chains requires a sophisticated arrangement of protecting groups that can be removed selectively without affecting other parts of the molecule. diva-portal.org The development of new orthogonal protecting groups is critical for the successful synthesis of OF4949-III analogs with modified amino acid residues.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in synthesis offers high specificity and efficiency. nih.gov Future strategies may involve using engineered enzymes or non-ribosomal peptide synthetase (NRPS) machinery to assemble parts of the OF4949-III scaffold, combining the precision of biology with the flexibility of chemistry. nih.gov
These evolving synthetic toolkits will not only make OF4949-III more accessible for research but also enable the systematic modification of its structure to improve potency, selectivity, and pharmacokinetic properties.
Integration of Omics Technologies for Systems-Level Mechanistic Insights
To fully understand the biological impact of OF4949-III, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of "omics" technologies—such as proteomics, transcriptomics, and metabolomics—provides a powerful approach to unravel the complex cellular responses to this compound. semanticscholar.orgnih.gov
| Omics Technology | Potential Application for OF4949-III Research | Expected Insights |
| Transcriptomics | Analysis of mRNA expression changes in cells treated with OF4949-III. | Identification of gene networks and signaling pathways modulated by the inhibition of aminopeptidase (B13392206) B or potential off-targets. |
| Proteomics | Quantitative analysis of the entire proteome to identify changes in protein abundance, post-translational modifications, or protein-protein interactions. nih.gov | Elucidation of downstream effects of target inhibition, identification of compensatory mechanisms, and discovery of unexpected protein interactors. |
| Metabolomics | Profiling of endogenous small-molecule metabolites in response to OF4949-III treatment. | Understanding the metabolic consequences of inhibiting aminopeptidase B and revealing the compound's impact on cellular metabolism. |
| Multi-Omics Integration | Combining datasets from transcriptomics, proteomics, and metabolomics for a holistic view of cellular perturbations. nih.gov | Construction of comprehensive models of OF4949-III's mechanism of action, linking gene expression changes to protein function and metabolic output. |
By applying these unbiased, high-throughput methods, researchers can generate a comprehensive map of the molecular pathways affected by OF4949-III, potentially uncovering new mechanisms of action and identifying biomarkers for its activity. nih.gov
Development of Innovative In Vitro and Ex Vivo Research Models for OF4949-III Studies
Traditional two-dimensional (2D) cell culture models often fail to replicate the complex microenvironment of human tissues, limiting their predictive value in drug discovery. nih.govresearchgate.net The development and application of more physiologically relevant three-dimensional (3D) models are crucial for advancing the study of compounds like OF4949-III.
Future research on OF4949-III will benefit from the following advanced models:
3D Spheroids and Organoids: These models, which involve growing cells in 3D aggregates, better mimic the cell-cell interactions, nutrient gradients, and gene expression patterns of in vivo tumors and tissues. nih.govresearchgate.net Studying the effects of OF4949-III on organoids derived from different tissues could provide valuable insights into its efficacy and tissue specificity.
Microfluidic "Organ-on-a-Chip" Systems: These devices allow for the culture of human cells in a micro-environment that simulates the mechanical and physiological conditions of a specific organ. They can be used to study the compound's effects with greater biological relevance and to model its pharmacokinetics.
Ex Vivo Tissue Slices: The use of precision-cut slices from fresh patient-derived tissues maintains the native cellular architecture and microenvironment. nih.gov These models are invaluable for testing the activity of OF4949-III in a context that closely resembles the human body, bridging the gap between in vitro studies and clinical trials. nih.gov
Employing these innovative models will enable a more accurate assessment of the therapeutic potential and possible toxicities of OF4949-III and its derivatives before advancing to in vivo studies.
Exploration of OF4949-III as a Tool for Fundamental Biological Research
Potent and selective inhibitors are indispensable tools in chemical biology for dissecting complex biological processes. nih.gov As a specific inhibitor of aminopeptidase B, OF4949-III has significant potential to be used as a chemical probe to elucidate the physiological and pathological roles of this enzyme.
Future applications of OF4949-III as a research tool could include:
Defining the Substrates of Aminopeptidase B: By inhibiting the enzyme with OF4949-III and using proteomic techniques, researchers can identify the natural peptide substrates that accumulate, thereby clarifying the enzyme's function in peptide processing.
Investigating Roles in Disease: Aminopeptidase B has been implicated in processes such as inflammation and blood pressure regulation. OF4949-III can be used in various disease models to validate the enzyme as a therapeutic target and to understand its contribution to specific pathologies.
Cellular Imaging Probes: Derivatizing OF4949-III with fluorescent tags or other labels could enable the visualization of aminopeptidase B localization and activity within living cells, providing spatial and temporal information about the enzyme's function. nih.govfrontiersin.org
The development of OF4949-III and its analogs as highly selective chemical tools will advance fundamental understanding of the biological pathways regulated by aminopeptidase B. frontiersin.org
Identification of Novel Biological Targets and Therapeutic Pathways
While aminopeptidase B is the known primary target of OF4949-III, it is plausible that this complex macrocycle interacts with other biological molecules. Modern chemical biology and proteomic approaches can be employed to perform target deconvolution and identify potential new targets or off-targets, which could open up novel therapeutic avenues.
Strategies for identifying new targets and pathways include:
Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to map the active sites of enzymes across the proteome. An ABPP probe based on the OF4949-III scaffold could identify other enzymes that interact with the compound.
Chemoproteomics: This approach involves immobilizing OF4949-III on a solid support to "pull down" interacting proteins from cell lysates. The captured proteins can then be identified by mass spectrometry, revealing both direct and indirect binding partners.
Phenotypic Screening: Testing OF4949-III across a wide range of cell-based assays representing different disease states can uncover unexpected biological activities. If a novel phenotype is observed, subsequent target identification studies can be initiated to determine the underlying mechanism.
The discovery of additional targets or pathways modulated by OF4949-III could significantly expand its therapeutic potential beyond its role as an aminopeptidase B inhibitor.
Overcoming Challenges in Cyclic Peptide Drug Discovery and Development
Cyclic peptides possess many advantageous properties, such as high affinity and stability, but they also face significant hurdles on the path to becoming approved drugs. eco-vector.comnih.gov Future research on OF4949-III must address these general challenges to realize its full translational potential.
| Challenge | Potential Mitigation Strategy for OF4949-III |
| Low Oral Bioavailability | Structural modifications, such as N-methylation of the peptide backbone, can improve resistance to proteolysis and enhance membrane permeability. eco-vector.com Formulation strategies, including encapsulation in nanoparticles, can also be explored. |
| Limited Cell Permeability | The ability to cross cell membranes is often a prerequisite for targeting intracellular proteins. Strategies to improve permeability include reducing the number of hydrogen bond donors or attaching cell-penetrating peptide sequences. researchgate.net |
| High Cost of Synthesis | The complex, multi-step synthesis of macrocyclic peptides can be expensive. mdpi.com The development of more efficient, scalable synthetic routes, including chemoenzymatic approaches, is essential for commercial viability. |
| Predicting Conformation | The biological activity of a cyclic peptide is highly dependent on its 3D structure, which can be difficult to predict. researchgate.net Advanced computational modeling, combined with experimental techniques like NMR spectroscopy, can help in designing analogs with desired conformations. |
By systematically addressing these challenges through medicinal chemistry, formulation science, and computational design, the development of OF4949-III and other complex macrocyclic peptides as viable therapeutic agents can be accelerated. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Compound Of 4949-III in academic research?
- Methodological Answer : Synthesis typically involves multi-step organic reactions under inert conditions, with purity verified via HPLC (>98%) and structural confirmation through NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Characterization may include X-ray crystallography for stereochemical analysis and thermal stability assessment via differential scanning calorimetry (DSC) .
Q. How can researchers ensure purity and stability of this compound during experimental workflows?
- Methodological Answer : Implement strict inert-atmosphere protocols (e.g., Schlenk line) to prevent degradation. Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Lyophilization is recommended for long-term storage .
Q. What are the foundational steps to design a reproducible assay for this compound’s bioactivity?
- Methodological Answer :
Define biological targets (e.g., enzyme inhibition assays).
Optimize buffer conditions (pH, ionic strength) to mimic physiological environments.
Include positive/negative controls and triplicate measurements to reduce variability.
Refer to quasi-experimental designs for baseline comparisons .
Advanced Research Questions
Q. How to design multi-variable experiments to study this compound’s physicochemical interactions?
- Methodological Answer : Use factorial design (e.g., 2³ design) to test temperature, solvent polarity, and concentration effects. Analyze interactions via ANOVA and response surface methodology (RSM). This approach identifies non-linear relationships and optimizes conditions .
Q. What strategies resolve contradictory data in this compound’s mechanism of action studies?
- Methodological Answer :
Conduct sensitivity analysis to identify outlier-prone parameters.
Validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling).
Apply Bayesian meta-analysis to reconcile disparate datasets .
Q. How to integrate this compound’s experimental results into broader theoretical frameworks?
- Methodological Answer : Map observed properties (e.g., pharmacokinetics) to computational models (QSPR, molecular dynamics). Use PICOT frameworks to align hypotheses with population-intervention-comparison-outcome-time parameters .
Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships?
- Methodological Answer : Non-linear regression (e.g., Hill equation) for sigmoidal curves. For non-parametric data, use Wilcoxon signed-rank tests. Address heteroscedasticity via weighted least squares regression .
Q. How to address reproducibility challenges in this compound’s synthetic protocols?
- Methodological Answer :
Document reaction parameters (catalyst loading, stirring speed) in machine-readable formats.
Use Design of Experiments (DoE) to identify critical process parameters.
Share raw NMR/FID files in open-access repositories for peer validation .
Methodological Best Practices
- Literature Review : Systematically catalog prior studies using PRISMA guidelines, focusing on gaps in this compound’s toxicity profiles or unexplored therapeutic applications .
- Ethical Compliance : Obtain IRB approval for biological studies and disclose synthetic byproducts in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
